(4S,5R)-5-chloro-4-phenyl-1,3-dioxane
Description
(4S,5R)-5-Chloro-4-phenyl-1,3-dioxane is a chiral 1,3-dioxane derivative characterized by a chlorine substituent at the 5-position and a phenyl group at the 4-position.
Properties
CAS No. |
65482-60-2 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(4S,5R)-5-chloro-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m1/s1 |
InChI Key |
OPNBZWUBRPHXOR-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OCO1)C2=CC=CC=C2)Cl |
Canonical SMILES |
C1C(C(OCO1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-chloro-4-phenyl-1,3-dioxane typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity . The reaction is generally carried out at room temperature, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is crucial to ensure high enantiomeric purity, which can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-chloro-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.
Ring-Opening Reactions: The dioxane ring can be opened under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxanes, while oxidation and reduction can lead to oxides or dechlorinated products, respectively.
Scientific Research Applications
(4S,5R)-5-chloro-4-phenyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5R)-5-chloro-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Chlorine vs. Nitro/Bromo Substituents
- 5-Bromo-5-nitro-1,3-dioxane (): Replacing chlorine with bromo and nitro groups introduces strong electron-withdrawing effects, enhancing antimicrobial activity against bacteria and fungi.
- (4S,5R)-5-Chloro-4-phenyl-1,3-dioxane: The chlorine atom likely confers moderate polarity (logP ~2–3 estimated) compared to bromo-nitro analogs.
Phenyl vs. Benzyloxy/Methoxy Substituents
- (2R,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane (): The 4-chlorobenzyloxy group increases steric bulk and lipophilicity (logP ~4–5), reflected in its higher melting point (111.1–111.6°C) compared to non-substituted phenyl analogs .
- (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane (): A methoxy group enhances solubility in polar solvents but reduces thermal stability (mp: 52.6–53.4°C) compared to chloro-substituted derivatives .
Stereochemical Influences
Diastereomers of 1,3-dioxanes exhibit distinct physicochemical and spectroscopic properties:
- (2R,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane vs. (2S,5R)-diastereomer (): 1H NMR Differences: The (2R,5R) isomer shows a singlet at δ 5.40 ppm for the dioxane ring proton, while the (2S,5R) isomer resonates at δ 5.55 ppm due to axial/equatorial orientation shifts .
- This compound : The 4S,5R configuration likely results in a specific ring puckering mode, influencing reactivity in asymmetric synthesis or chiral recognition .
Data Tables
Table 1: Structural and Physical Comparison of 1,3-Dioxane Derivatives
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